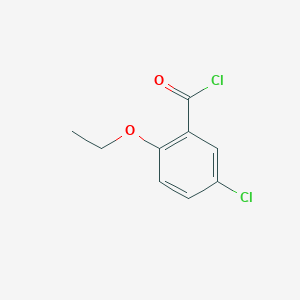

5-Chloro-2-ethoxybenzoyl chloride

描述

Structural Context and Chemical Significance

5-Chloro-2-ethoxybenzoyl chloride is an aromatic acyl chloride with the chemical formula C₉H₈Cl₂O₂. The molecule consists of a benzene (B151609) ring substituted with a reactive acyl chloride group (–COCl), a chloro group (–Cl) at the 5-position, and an ethoxy group (–OCH₂CH₃) at the 2-position.

The chemical significance of this compound is rooted in the interplay of its functional groups. The acyl chloride group is a highly reactive site, readily undergoing nucleophilic acyl substitution reactions. This allows for the facile introduction of the 5-chloro-2-ethoxybenzoyl moiety into other molecules, forming esters, amides, and ketones. The presence and positioning of the chloro and ethoxy groups on the aromatic ring are crucial. The ethoxy group, an electron-donating group, and the chloro group, an electron-withdrawing group, modulate the electron density of the benzene ring and the reactivity of the acyl chloride. This electronic influence can affect reaction rates and the properties of the resulting derivatives, a feature that is strategically utilized in medicinal and materials chemistry.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 60531-34-2 |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

A data table providing the key identifiers and properties of this compound.

Position within the Halogenated and Alkoxybenzoyl Chloride Class

This compound belongs to the broader class of halogenated and alkoxybenzoyl chlorides. This class of compounds is characterized by the presence of one or more halogen atoms and alkoxy groups on the benzoyl chloride framework.

Halogenated Benzoyl Chlorides: The inclusion of a halogen atom, such as chlorine, on the aromatic ring enhances the electrophilic character of the acyl chloride, making it more susceptible to nucleophilic attack. cymitquimica.com Halogenation also influences the physicochemical properties of the final products, such as lipophilicity and metabolic stability, which is a key consideration in drug design. The synthesis of these compounds typically involves the chlorination of the corresponding halogenated benzoic acid. google.com

Alkoxybenzoyl Chlorides: The alkoxy group, such as the ethoxy or methoxy (B1213986) group, is an important functional handle in organic synthesis. It can direct the position of further electrophilic aromatic substitutions and can be a key interacting group in biologically active molecules. The synthesis of alkoxybenzoyl chlorides generally involves the reaction of the corresponding alkoxybenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com

This compound is a hybrid of these two subclasses, possessing both a halogen and an alkoxy group. This dual substitution allows for a finer tuning of the molecule's reactivity and the properties of its derivatives, making it a valuable intermediate in the synthesis of specialized chemicals.

Overview of Academic Research Trajectories

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from studies on closely related analogues, particularly 5-chloro-2-methoxybenzoyl chloride. The primary application of these compounds is as reactive intermediates in the synthesis of more complex molecules with desired biological activities or material properties.

Research involving these types of compounds generally follows these trajectories:

Pharmaceutical Synthesis: A significant area of research is the use of halogenated alkoxybenzoyl chlorides as building blocks for pharmaceutical agents. For instance, the closely related 5-chloro-2-methoxybenzoyl chloride is a key intermediate in the synthesis of Glibenclamide, an antidiabetic drug. It is also used to create derivatives with potential antibacterial properties. Research has also explored the use of such compounds in the development of HIV non-nucleoside reverse transcriptase inhibitors. acs.org The synthesis of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine from this compound points to its role in creating novel amine derivatives for potential pharmaceutical applications. smolecule.com

Agrochemical Development: The structural motifs present in this compound are also found in some agrochemicals. The strategic placement of halogen and alkoxy groups can influence a molecule's herbicidal, insecticidal, or fungicidal activity. While direct application of this compound in widely known agrochemicals is not prominent, its structural elements are relevant to this field.

Synthesis of Complex Organic Molecules: The reactivity of the acyl chloride group makes it a valuable tool for organic chemists to build complex molecular architectures. Patents describe the synthesis of related compounds like 5-bromo-2-chlorobenzoyl chloride and its subsequent reaction with phenetole (B1680304) (ethoxybenzene) to create benzophenone (B1666685) derivatives, which are versatile intermediates for various applications. google.comwipo.intgoogle.com These synthetic routes highlight the role of such compounds in Friedel-Crafts acylation and other carbon-carbon bond-forming reactions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-ethoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXINAIGLJUMHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Chloro 2 Ethoxybenzoyl Chloride

Precursor Synthesis of 5-Chloro-2-ethoxybenzoic Acid

The synthesis of 5-Chloro-2-ethoxybenzoic acid can be approached from different starting points, primarily involving the strategic introduction of the chloro, ethoxy, and carboxyl functional groups onto the benzene (B151609) ring.

A key strategy involves the direct chlorination of an appropriate benzoic acid derivative. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired 5-chloro isomer. Starting with 2-ethoxybenzoic acid, the ethoxy group (-OC₂H₅) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The desired product requires chlorination at the position that is para to the ethoxy group and meta to the carboxylic acid group, making electrophilic aromatic substitution a viable route.

For instance, the chlorination of 2-methoxybenzoic acid, a similar compound, has been achieved using a mixture of hydrochloric acid and hydrogen peroxide, yielding the 5-chloro derivative. google.com A similar principle can be applied to 2-ethoxybenzoic acid. Another method involves using thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF), which can chlorinate activated aromatic rings. researchgate.net

| Starting Material | Reagent(s) | Key Conditions | Product | Ref |

| 2-Methoxybenzoic acid | Cl₂ gas, I₂ (catalyst) | Reflux in CCl₄ | 2-Methoxy-5-chlorobenzoic acid | google.com |

| Genistein (an isoflavone) | Thionyl chloride (SOCl₂) | N/A | 8-Chlorogenistein | researchgate.net |

This table illustrates regioselective chlorination on related aromatic structures.

The most common and direct route to 5-Chloro-2-ethoxybenzoic acid starts with a precursor that already contains the chloro and carboxyl groups in the correct orientation, such as 5-chlorosalicylic acid (5-chloro-2-hydroxybenzoic acid). The synthesis then involves the etherification of the hydroxyl group at the 2-position.

This is typically achieved via a Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent like ethyl bromide or diethyl sulfate (B86663). To prevent the acidic carboxylic acid group from interfering with the base, it is often first converted to an ester (e.g., a methyl ester), which is then hydrolyzed back to a carboxylic acid after etherification. cymitquimica.com

Typical Etherification Sequence:

Esterification: 5-Chlorosalicylic acid is reacted with methanol (B129727) and a catalytic amount of sulfuric acid to form methyl 5-chloro-2-hydroxybenzoate.

Etherification: The resulting ester is treated with an ethylating agent (e.g., ethyl bromide) and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

Hydrolysis: The methyl ester is hydrolyzed using a base like sodium hydroxide, followed by acidification, to yield 5-Chloro-2-ethoxybenzoic acid.

| Starting Material | Reagent(s) | Solvent | Product | Ref |

| Methyl 2-hydroxy-5-chlorobenzoate | 4-Bromobenzyl bromide, K₂CO₃ | DMF | 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid methyl ester | |

| 5-Chlorosalicylic acid | Dimethyl sulphate, K₂CO₃ | Acetone (B3395972) | 5-Chloro-2-methoxybenzoic acid | google.com |

This table shows examples of etherification on the 2-hydroxy position of similar chlorinated benzoic acids/esters.

An alternative synthetic strategy involves forming the carboxylic acid group as one of the final steps. This can be achieved by the oxidation of a suitable substituted aromatic precursor. For instance, an appropriately substituted toluene (B28343) derivative, such as 2-ethoxy-5-chlorotoluene, can be oxidized to form the corresponding benzoic acid. pressbooks.pubmasterorganicchemistry.com

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic solution are commonly used for this transformation. pressbooks.pubmasterorganicchemistry.com The reaction works effectively if the alkyl group has at least one benzylic hydrogen. pressbooks.pubmasterorganicchemistry.com Another, less common, route is the hydrolysis of a benzonitrile (B105546) derivative. orgsyn.org

| Precursor | Oxidizing Agent | Conditions | Product | Ref |

| Alkylbenzene | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Heat | Benzoic acid derivative | pressbooks.pub |

| Toluene derivatives | Br₂, H₂O, Photoirradiation | Vigorous stirring | Benzoic acid derivatives | d-nb.info |

| p-Chlorotoluene | Chromyl chloride (Étard reaction) | CCl₄ | p-Chlorobenzaldehyde (can be further oxidized) | orgsyn.org |

This table outlines general methods for forming carboxylic acids from substituted aromatics.

Acyl Chloride Formation from Carboxylic Acid Precursors

Once 5-Chloro-2-ethoxybenzoic acid is obtained, it is converted into the more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, typically accomplished using chlorinating agents like thionyl chloride or phosgene (B1210022).

The reaction of a carboxylic acid with thionyl chloride is a widely used and effective method for preparing acyl chlorides. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. ganeshremedies.com The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion acting as a nucleophile, to form the acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. masterorganicchemistry.com

The synthesis of the related compound 5-chloro-2-methoxybenzoyl chloride from 5-chloro-2-methoxybenzoic acid using thionyl chloride typically achieves high yields, around 72%.

| Carboxylic Acid | Reagent | Key Features | Byproducts | Ref |

| R-COOH | SOCl₂ | Common, effective method | SO₂, HCl (gaseous) | masterorganicchemistry.com |

| 5-Chloro-2-methoxybenzoic acid | SOCl₂ | Reflux conditions | SO₂, HCl |

Phosgene (COCl₂) and its solid, safer-to-handle analogue, triphosgene (B27547) (bis(trichloromethyl) carbonate or BTC), are also effective reagents for converting carboxylic acids to acyl chlorides. wikipedia.orgjcsp.org.pk These reactions often require a catalyst, such as N,N-dimethylformamide (DMF), to proceed at a practical rate. jcsp.org.pkyoutube.com The catalyst reacts first with the chlorinating agent to form a Vilsmeier-type reagent, which is the active species that reacts with the carboxylic acid. wikipedia.org

An advantage of using phosgene or its analogues is that the byproducts are gaseous (HCl and CO₂), which facilitates an easy work-up. wikipedia.orgyoutube.com While highly effective, the extreme toxicity of phosgene gas necessitates special handling procedures, making triphosgene a more common choice in laboratory settings. jcsp.org.pk

| Carboxylic Acid | Reagent | Catalyst | Key Features | Ref |

| R-COOH | Phosgene (COCl₂) | Pyridine (B92270), DMF, etc. | Industrial method, gaseous byproducts | wikipedia.orggoogle.com |

| Benzoic Acid | Triphosgene (BTC) | DMF (3 mol%) | Solid phosgene source, mild conditions | jcsp.org.pk |

Alternative Chlorinating Agents and Their Reaction Conditions

While thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides, several other chlorinating agents are available, each with distinct characteristics and reaction conditions. The choice of agent can depend on the scale of the synthesis, the presence of other functional groups in the starting material, and the desired purity of the final product. The by-products of these reactions are a significant consideration, as their physical state (gas, liquid, or solid) dictates the ease of separation and purification of the target acyl chloride. chemguide.co.uklibretexts.org

Commonly used alternatives to thionyl chloride include phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride ((COCl)₂). numberanalytics.commasterorganicchemistry.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids at room temperature. chemguide.co.uk The reaction produces the desired acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) gas. chemguide.co.uknumberanalytics.com The liquid POCl₃ by-product has a boiling point that may be close to that of the product, often necessitating careful fractional distillation for separation. chemguide.co.uk

Phosphorus Trichloride (PCl₃): A liquid reagent, PCl₃'s reaction with carboxylic acids is typically less vigorous than that of PCl₅ because it does not produce HCl gas. chemguide.co.uk The reaction yields the acyl chloride and phosphorous acid (H₃PO₃), which can be separated by distillation. chemguide.co.ukresearchgate.net

Oxalyl Chloride ((COCl)₂): This reagent is often considered a milder alternative to thionyl chloride and is particularly useful when sensitive functional groups are present. numberanalytics.com The reaction, frequently catalyzed by a small amount of N,N-dimethylformamide (DMF), produces only gaseous by-products (CO, CO₂, HCl), which simplifies the work-up and purification process. numberanalytics.comsciencemadness.org

Cyanuric Chloride: In the search for more environmentally friendly or safer reagents, cyanuric chloride has been explored as an alternative. researchgate.netsciencemadness.org It can convert carboxylic acids to acyl chlorides, though it may be less effective for molecules with multiple acidic groups. sciencemadness.org

Bis-(trichloromethyl) Carbonate (BTC) / Triphosgene: BTC, a stable solid, serves as a safer substitute for phosgene. jcsp.org.pk In the presence of a catalytic amount of DMF, BTC can efficiently convert carboxylic acids to acyl chlorides under mild conditions. Initial studies show that the amount of DMF catalyst is crucial for optimizing the reaction yield. jcsp.org.pk

The following table summarizes the reaction conditions for these alternative chlorinating agents in the context of general carboxylic acid to acyl chloride conversion.

| Chlorinating Agent | Typical Reaction Conditions | By-products | Separation Method | Citations |

| Phosphorus(V) chloride (PCl₅) | Solid reagent, reacts in the cold. | POCl₃ (liquid), HCl (gas) | Fractional distillation | chemguide.co.uknumberanalytics.com |

| Phosphorus(III) chloride (PCl₃) | Liquid reagent, less vigorous reaction. | H₃PO₃ (phosphorous acid) | Fractional distillation | chemguide.co.ukresearchgate.net |

| Oxalyl chloride ((COCl)₂) | Mild conditions, often with catalytic DMF. | CO (gas), CO₂ (gas), HCl (gas) | Simplified, as by-products are gaseous. | numberanalytics.comsciencemadness.org |

| Cyanuric Chloride | Considered a safer, eco-friendly alternative. | --- | --- | researchgate.netsciencemadness.org |

| Bis-(trichloromethyl) Carbonate (BTC) | Mild conditions with catalytic DMF in a solvent like THF. | --- | --- | jcsp.org.pk |

Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the laboratory synthesis of 5-Chloro-2-ethoxybenzoyl chloride involves careful consideration of several parameters to maximize yield and purity while ensuring a safe and efficient process. Key factors include the selection of an appropriate solvent, precise control of temperature and pressure, and the implementation of effective purification techniques.

Solvent Selection and Its Impact on Reaction Efficiency

For the conversion of carboxylic acids to acyl chlorides, inert solvents are typically preferred to avoid unwanted side reactions. Common choices include chlorinated hydrocarbons (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene), and ethers. researchgate.netlookchem.com The polarity of the solvent can play a crucial role. For instance, in certain amidation reactions involving acyl chlorides, a switch between a polar solvent like 1,2-dichloroethane (B1671644) (DCE) and a less polar one like dioxane was found to control the reaction pathway, leading to different products. rsc.org This highlights the solvent's ability to coordinate with reaction intermediates and influence bond cleavage. rsc.org

However, the relationship between solvent polarity and reaction yield is not always straightforward. In a study on the acylation of epigallocatechin gallate (EGCG), acetone provided the highest yield, outperforming both more polar (dimethylformamide) and less polar (ethyl acetate, diethyl ether) solvents. researchgate.net This indicates that optimal solvent selection can be highly specific to the reaction system.

For purification, solvents like toluene or petroleum ether are often used for recrystallizing solid acyl chlorides. lookchem.com It is imperative that all solvents used are anhydrous, as the high reactivity of acyl chlorides makes them susceptible to rapid hydrolysis in the presence of moisture. researchgate.netresearchgate.net

| Solvent Property | Impact on Synthesis | Example Solvents | Citations |

| Inertness | Prevents side reactions with the highly reactive acyl chloride. | Dichloromethane, Toluene | researchgate.netlookchem.com |

| Polarity | Can influence reaction pathways and selectivity. | Dioxane, 1,2-Dichloroethane (DCE) | rsc.org |

| Anhydrous Nature | Prevents hydrolysis of the product. | Dry THF, Dry DCM | researchgate.netresearchgate.net |

| Recrystallization | Used to purify solid acyl chloride products. | Toluene, Petroleum Ether | lookchem.com |

Temperature and Pressure Control in Acyl Chloride Generation

Precise control of temperature and pressure is fundamental to the successful synthesis of acyl chlorides like this compound. Temperature influences the rate of both the desired reaction and potential side reactions. iitk.ac.in Many syntheses of benzoyl chlorides involve heating to drive the reaction to completion. For example, a patented process for 5-bromo-2-chlorobenzoyl chloride involves refluxing the starting acid with thionyl chloride for several hours. google.com Another method for benzoyl chloride synthesis involves heating at 60°C initially, followed by an increase to 120°C for several hours to ensure the reaction completes. patsnap.com

Pressure control, specifically the use of reduced pressure (vacuum), is crucial for two main reasons:

Removal of Gaseous By-products: Reactions with reagents like thionyl chloride or oxalyl chloride produce gaseous by-products such as SO₂, HCl, and CO₂. numberanalytics.com Applying a vacuum helps to efficiently remove these gases from the reaction mixture, which can drive the reaction equilibrium toward the product side. patsnap.com

Purification by Distillation: Acyl chlorides are often purified by distillation. lookchem.com Due to their often high boiling points and potential for thermal degradation, this is almost always performed under reduced pressure. google.comgoogle.com This allows the compound to boil and distill at a much lower temperature, preserving its integrity. For instance, a patented method for purifying benzoyl chloride specifies distillation at a pressure of 20-40 mmHg and a top-of-column temperature of 110-120°C. google.com

The combination of controlled heating and vacuum application is a cornerstone of acyl chloride synthesis and purification, ensuring both high conversion and high purity of the final product.

Techniques for Enhanced Yield and Purity of the Compound

Achieving high yield and purity for this compound requires meticulous attention to the entire synthetic process, from reagent handling to final product isolation.

Anhydrous Conditions: Given the extreme sensitivity of acyl chlorides to hydrolysis, maintaining a dry, inert atmosphere (e.g., under nitrogen or argon) throughout the process is paramount. researchgate.netresearchgate.net This involves using oven- or flame-dried glassware and anhydrous solvents. researchgate.netresearchgate.net

Purification of Precursors: Ensuring the starting carboxylic acid is clean is a critical first step, as impurities may carry through the synthesis or cause side reactions. researchgate.net

Fractional Distillation: This is the most common method for purifying liquid acyl chlorides. chemguide.co.uklibretexts.org Performing the distillation under reduced pressure is essential to prevent thermal decomposition of the product at high temperatures. google.comgoogle.com The efficiency of the distillation column is key to separating the product from by-products like POCl₃ or any remaining starting material. chemguide.co.uk

Recrystallization: If the acyl chloride is a solid at room temperature, recrystallization can be an effective purification technique. researchgate.net Suitable solvents must be anhydrous and inert, such as toluene or hexane. lookchem.com

Washing/Extraction: For acyl chlorides that are relatively stable to hydrolysis, a work-up procedure involving washing with a mild aqueous base (e.g., dilute sodium bicarbonate solution) can be used to remove acidic impurities like HCl or the starting carboxylic acid. lookchem.com This is followed by washing with water, drying the organic phase over an anhydrous drying agent (like sodium sulfate or magnesium sulfate), and removing the solvent. lookchem.com However, this method should be approached with caution for highly reactive acyl chlorides. lookchem.com

Precipitation: An alternative to aqueous work-up and chromatography involves precipitating the product from the reaction mixture. One study demonstrated that adding water to a reaction mixture in the bio-based solvent Cyrene™ caused the amide product to precipitate, which could then be easily collected by filtration. hud.ac.uk This method significantly simplified purification and increased efficiency. hud.ac.uk

Reactivity and Mechanistic Investigations of 5 Chloro 2 Ethoxybenzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the most characteristic reaction of acyl chlorides, including 5-Chloro-2-ethoxybenzoyl chloride. This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. chemguide.co.ukgoogle.com

Aminolysis for Amide Bond Formation

The reaction of acyl chlorides with ammonia, primary amines, or secondary amines, known as aminolysis, is a robust and efficient method for forming amide bonds. libretexts.org Typically, the reaction requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org Alternatively, a non-nucleophilic base like pyridine (B92270) can be used as a proton scavenger. libretexts.org

While specific research on the aminolysis of this compound is not extensively documented in readily available literature, the reaction of its close structural analog, 5-Chloro-2-methoxybenzoyl chloride, provides a clear precedent for this transformation. In a documented synthesis, 5-Chloro-2-methoxybenzoyl chloride was treated with phenethylamine (B48288) in a benzene (B151609) solvent. The reaction proceeded smoothly to yield the corresponding N-phenethyl-5-chloro-2-methoxybenzamide. google.comgoogleapis.com The phenethylamine hydrochloride byproduct precipitated from the solution and was removed by filtration. google.com

Table 1: Aminolysis of 5-Chloro-2-methoxybenzoyl Chloride

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chloro-2-methoxybenzoyl chloride | Phenethylamine | Benzene | N-phenethyl-5-chloro-2-methoxybenzamide | 90% | google.com |

This reaction highlights the utility of substituted benzoyl chlorides in creating complex amides, which are prevalent structures in pharmaceuticals and other biologically active compounds. google.com A similar high-yielding outcome is anticipated for the reaction of this compound with various primary and secondary amines.

Esterification Reactions with Alcohols

The esterification of alcohols using acyl chlorides is a fundamental and highly effective transformation in organic synthesis. The reaction proceeds rapidly, often at room temperature, and is generally irreversible due to the formation of volatile HCl gas. libretexts.orglibretexts.org To prevent the buildup of corrosive HCl, a weak base such as pyridine is commonly added to the reaction mixture. libretexts.org

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of the chloride ion and deprotonation of the intermediate by the base to yield the final ester product. libretexts.org

While a specific documented example for the esterification of this compound was not identified, its reaction with any given alcohol is expected to proceed according to this well-established mechanism to form the corresponding 5-chloro-2-ethoxybenzoate ester. For instance, the reaction of benzoyl chloride with ethanol (B145695) yields ethyl benzoate (B1203000), illustrating the general transformation. libretexts.org

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The reaction of acyl chlorides with highly nucleophilic organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is a powerful carbon-carbon bond-forming method.

Grignard Reagents: Grignard reagents are highly reactive nucleophiles that typically react with acyl chlorides twice. libretexts.orgchemistrysteps.com The first equivalent undergoes a nucleophilic acyl substitution to form a ketone intermediate. libretexts.org This ketone is also reactive towards the Grignard reagent and is immediately attacked by a second equivalent in a nucleophilic addition reaction to form a tertiary alcohol after aqueous workup. libretexts.orglibretexts.org Due to the high reactivity of the Grignard reagent, the reaction generally cannot be stopped at the ketone stage. libretexts.org

Table 2: General Reaction of Acyl Chlorides with Grignard Reagents

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Stoichiometry | Reference |

|---|---|---|---|---|---|

| Acyl Chloride (R-COCl) | Grignard Reagent (R'-MgX) | Ketone (R-CO-R') | Tertiary Alcohol (R-C(OH)(R')2) | 2 equivalents of R'-MgX | libretexts.org |

However, specialized conditions can be employed to favor the formation of the ketone. For example, conducting the acylation of a Grignard reagent with an acid chloride in the presence of N-methylpyrrolidone (NMP) has been shown to provide ketones with remarkable selectivity. rsc.org

Organolithium Reagents: Organolithium reagents are even more reactive than Grignard reagents and also react with acyl chlorides to produce tertiary alcohols through a double addition mechanism. chemistrysteps.com Similar to Grignard reactions, controlling the reaction to isolate the ketone intermediate is challenging in standard batch processes. However, recent advancements using continuous flow reactors have enabled the synthesis of ketones from organolithium reagents and acid chlorides by minimizing the over-addition to form the tertiary alcohol. rsc.org This is achieved by precise control over mixing and residence time, allowing the ketone to be formed and moved downstream before it can react with more of the organolithium reagent. rsc.org Reactions involving organolithium reagents are often conducted at very low temperatures (e.g., -78 °C) to control their high reactivity. rsc.orggoogle.com

Electrophilic Aromatic Substitution Involving the Benzoyl Moiety

While the primary reactivity of this compound is centered on the acyl chloride group, the benzene ring itself can participate in electrophilic aromatic substitution reactions, although this is less common for an acyl chloride substrate.

Friedel-Crafts Acylation Applications

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring, forming a ketone. libretexts.orgorganic-chemistry.org The reaction typically employs an acyl chloride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex) which is then attacked by the electron-rich aromatic ring. khanacademy.org

In the context of this compound, it would serve as the source of the acylium ion. It can be used to acylate another aromatic compound, such as benzene or toluene (B28343). The reaction of this compound with an aromatic substrate like benzene in the presence of AlCl₃ would be expected to yield a diaryl ketone, specifically (Benzene)(5-chloro-2-ethoxyphenyl)methanone. A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents over-acylation. organic-chemistry.org

Advanced Catalyst-Mediated Transformations

The reactivity of this compound can be further expanded and controlled through the use of advanced catalytic systems, particularly those involving transition metals. These methods offer high selectivity and functional group tolerance under mild conditions.

One important transformation is the catalytic reduction of acid chlorides to aldehydes. While powerful reducing agents like lithium aluminum hydride would reduce the acid chloride all the way to a primary alcohol, more selective reagents are needed for the partial reduction. A modern approach involves the use of a silane (B1218182) reducing agent, such as dimethylphenylsilane, in the presence of a cationic ruthenium catalyst. google.com This method allows for the chemoselective conversion of a variety of acid chlorides into their corresponding aldehydes, tolerating other functional groups within the molecule. google.com

Furthermore, palladium-catalyzed cross-coupling reactions represent another avenue for advanced transformations. While typically applied to aryl halides, related catalytic systems can engage carboxylic acid derivatives. These reactions could potentially couple the acyl chloride with organometallic reagents (e.g., organostannanes in Stille coupling or organoboranes in Suzuki coupling) to form ketones under catalytic conditions, offering an alternative to the stoichiometric use of Grignard or organolithium reagents. researchgate.net

Exploration of Transition Metal Catalysis in Derivatization

Transition metal catalysis provides a powerful toolkit for the derivatization of acyl chlorides like this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under various reaction conditions.

Palladium-catalyzed cross-coupling reactions are particularly prominent. A general mechanism for these couplings involves the oxidative addition of the acyl chloride to a low-valent palladium(0) species, forming an acylpalladium(II) complex. rsc.orgnih.gov This intermediate can then undergo several pathways. In decarbonylative couplings, the acylpalladium(II) intermediate expels carbon monoxide to form an arylpalladium(II) species, which can then react with a nucleophile. nih.govresearchgate.net For instance, palladium-catalyzed decarbonylative halogenation of acid anhydrides, which proceed through a highly reactive acyl halide intermediate, has been developed. researchgate.net Alternatively, in reactions like the Suzuki or Stille coupling, the acylpalladium(II) complex undergoes transmetalation with an organometallic reagent (e.g., organoboron or organotin compounds), followed by reductive elimination to yield a ketone product. rsc.org The use of specific ligands, such as phosphines or N-heterocyclic carbenes, is crucial for modulating the reactivity and stability of the palladium catalyst throughout the catalytic cycle. rsc.orgacs.orgnih.gov

Copper catalysis is also employed, particularly in reactions such as acylboration. iastate.edu For example, copper-catalyzed acylboration of alkynes with acid chlorides in the presence of a diboron (B99234) reagent can generate β-boryl ketones, which are versatile synthetic intermediates. iastate.edu

Nickel-catalyzed reactions have also emerged as a potent method for C-C bond formation. For instance, nickel-catalyzed intramolecular carboacylation of unactivated alkenes can be achieved through the activation of an amide C-N bond, showcasing the versatility of transition metals in activating different parts of a molecule. iastate.edu

The general catalytic cycle for a transition metal-catalyzed cross-coupling of an acyl chloride can be summarized as follows:

Oxidative Addition: The M(0) catalyst (e.g., Pd(0), Ni(0)) adds to the R-C(O)Cl bond to form a M(II) acyl complex. nih.govnih.gov

Transmetalation: An organometallic reagent (R'-M') transfers its organic group to the M(II) complex. rsc.orgnih.gov

Reductive Elimination: The two organic groups on the M(II) complex couple and are eliminated, forming the ketone product and regenerating the M(0) catalyst. nih.govnih.gov

A plausible mechanism for a heterogeneous palladium(0)-catalyzed cross-coupling reaction is detailed in the table below.

| Step | Description | Intermediate |

|---|---|---|

| 1 | Oxidative addition of the acyl chloride to the heterogeneous Pd(0) complex. This is often the rate-limiting step. rsc.org | Immobilized acylpalladium(II) complex |

| 2 | Transmetalation with an organometallic reagent (e.g., a triorganoindium reagent). rsc.org | Immobilized diorganopalladium(II) complex |

| 3 | Reductive elimination of the ketone product, regenerating the heterogeneous Pd(0) catalyst for the next cycle. rsc.org | Regenerated Pd(0) catalyst |

Lewis Acid and Brønsted Acid Catalysis in Activation

Acid catalysis is instrumental in enhancing the electrophilicity of this compound, thereby facilitating its reaction with a variety of nucleophiles, most notably in Friedel-Crafts acylation reactions.

Lewis Acid Catalysis: Lewis acids are the archetypal catalysts for Friedel-Crafts acylations. byjus.comwikipedia.org Strong Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used. wikipedia.orgacs.org The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride. numberanalytics.comsigmaaldrich.com This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion (RCO⁺). byjus.comnumberanalytics.comsigmaaldrich.comwikipedia.org This acylium ion is resonance-stabilized and acts as the potent electrophile that attacks the aromatic ring of another substrate. sigmaaldrich.com Due to the formation of a stable complex between the product ketone and the Lewis acid, stoichiometric or even excess amounts of the catalyst are often required. wikipedia.org

The general steps for a Lewis acid-catalyzed Friedel-Crafts acylation are:

Formation of a complex between the acyl chloride and the Lewis acid catalyst. byjus.com

Generation of the electrophilic acylium ion. byjus.com

Electrophilic attack of the acylium ion on an aromatic ring to form a sigma complex (arenium ion). numberanalytics.com

Deprotonation of the sigma complex to restore aromaticity and form the aryl ketone product. The catalyst is regenerated upon aqueous workup. byjus.comwikipedia.org

Brønsted Acid Catalysis: While less common for acyl chlorides compared to Lewis acids, strong Brønsted acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) can also catalyze acylation reactions, particularly with activated aromatic substrates or when using carboxylic anhydrides as the acylating agent. wikipedia.org In some systems, Brønsted acids are used to catalyze the chlorination of carboxylic acids to their corresponding acid chlorides using reagents like thionyl chloride (SOCl₂). researchgate.net Furthermore, Brønsted acids like tetrafluoroboric acid (HBF₄) have been shown to be effective catalysts in reactions of organotrifluoroborate salts. researchgate.net Carbonylimidazole derivatives, activated by pyridinium (B92312) salts, can also serve as potent acylation reagents where the mechanism is thought to involve both Brønsted acid and nucleophilic catalysis. organic-chemistry.org

| Catalyst Type | Example | Role in Activation | Key Intermediate |

|---|---|---|---|

| Lewis Acid | AlCl₃, FeCl₃ wikipedia.orgacs.org | Coordinates to the chlorine atom of the acyl chloride, facilitating C-Cl bond cleavage. numberanalytics.comsigmaaldrich.com | Acylium ion (RCO⁺) sigmaaldrich.comwikipedia.org |

| Brønsted Acid | H₂SO₄, HBF₄ wikipedia.orgresearchgate.net | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Can also be used in the formation of the acyl chloride itself. researchgate.net | Protonated acyl chloride |

Reaction Mechanism Elucidation and Kinetic Analysis

The study of reaction mechanisms and kinetics for compounds like this compound provides deep insights into their reactivity, influenced by factors such as solvent, substituents, and the nature of the attacking nucleophile.

Solvolysis Mechanisms of Substituted Benzoyl Chlorides

The solvolysis of substituted benzoyl chlorides can proceed through different mechanistic pathways, primarily ranging from a dissociative Sₙ1-like mechanism to an associative Sₙ2-like or carbonyl addition-elimination mechanism. mdpi.comnih.gov The dominant pathway is highly dependent on the electronic nature of the substituents on the benzoyl ring and the properties of the solvent. nih.govrsc.org

Dissociative (Sₙ1-like) Mechanism: This pathway is favored by electron-donating groups (like the ethoxy group) on the aromatic ring. rsc.org These groups stabilize the formation of a benzoyl cation intermediate. The reaction rate in this case is sensitive to the ionizing power of the solvent but less so to its nucleophilicity.

Associative (Addition-Elimination or Sₙ2-like) Mechanism: This pathway is favored by electron-withdrawing groups (like the chloro group). rsc.org The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a solvent molecule on the carbonyl carbon. The rate is sensitive to the nucleophilicity of the solvent.

For this compound, the presence of both an electron-donating ethoxy group and an electron-withdrawing chloro group means the mechanism is likely a borderline case, susceptible to shifts depending on the reaction conditions. In weakly nucleophilic but highly ionizing solvents like 97% hexafluoroisopropanol-water, a cationic reaction channel is often dominant for many substituted benzoyl chlorides. mdpi.com In contrast, in more nucleophilic solvents, the associative pathway becomes more significant. rsc.org Kinetic studies often employ the Grunwald-Winstein equation to dissect these solvent effects. mdpi.com

Influence of Electronic and Steric Effects on Reaction Rates

The substituents on the benzoyl ring exert a profound influence on the reactivity of the acyl chloride.

Electronic Effects:

The ethoxy group at the ortho-position is strongly electron-donating through resonance (+R effect), which helps to stabilize a positive charge on the carbonyl carbon, thus favoring a dissociative Sₙ1 pathway. However, its inductive effect (-I) is electron-withdrawing.

The chloro group at the meta-position (relative to the ethoxy group) is electron-withdrawing through its inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and favoring an associative mechanism. quora.com

Steric Effects:

The ortho-ethoxy group can exert some steric hindrance to the approaching nucleophile, potentially slowing down the rate of an associative attack. However, compared to bulkier groups, this effect may be modest. Studies on other systems have shown that bulky ortho-substituents can significantly retard reaction rates. acs.org

The Hammett equation and its extensions are often used to quantify the electronic effects of substituents on reaction rates, providing a linear free-energy relationship between the rate constant and substituent constants (σ, σ⁺). researchgate.net

Intermediate Characterization in Complex Reaction Sequences

The direct observation and characterization of reactive intermediates are crucial for confirming reaction mechanisms. In reactions of benzoyl chlorides, several key intermediates have been proposed and, in some cases, characterized.

Acylium Ions: In reactions catalyzed by strong Lewis acids, the formation of acylium ions (R-C≡O⁺) is a key step. numberanalytics.comwikipedia.org These highly electrophilic species have been characterized using techniques like solid-state NMR. acs.org For benzoylium ions, a smaller chemical shift anisotropy compared to alkanoyl cations suggests delocalization of the positive charge into the aromatic ring. acs.org Acylium ions can also be generated and studied in the gas phase using mass spectrometry techniques. acs.org

Tetrahedral Intermediates: In associative mechanisms, a neutral or charged tetrahedral intermediate is formed upon nucleophilic attack on the carbonyl carbon. libretexts.org These intermediates are typically transient and not directly observed but are inferred from kinetic data and computational studies.

Acylpalladium Complexes: In transition metal-catalyzed reactions, organometallic intermediates such as acylpalladium(II) complexes are formed. rsc.orgnih.gov These can sometimes be isolated or characterized spectroscopically, providing insight into the catalytic cycle. For example, DFT calculations have been used to model the energy profile of palladium-catalyzed reactions involving the formation of benzoyl chloride and subsequent intermediates. ethz.ch

The trapping of intermediates is a powerful technique for their detection. For example, a benzoyl cation intermediate has been successfully trapped via a Friedel-Crafts reaction with a highly reactive aromatic compound like 1,3,5-trimethoxybenzene. mdpi.com

Compound Names

| Systematic Name | Common/Other Name |

|---|---|

| This compound | - |

| Aluminum trichloride | - |

| Iron(III) chloride | Ferric chloride |

| Sulfuric acid | - |

| Trifluoroacetic acid | TFA |

| Thionyl chloride | - |

| Hexafluoroisopropanol | HFIP |

| 1,3,5-Trimethoxybenzene | - |

Applications of 5 Chloro 2 Ethoxybenzoyl Chloride As a Versatile Synthetic Reagent

Core Building Block in Organic Synthesis

The reactivity of the acyl chloride functional group is central to the role of 5-chloro-2-ethoxybenzoyl chloride as a fundamental building block. This group readily participates in reactions with nucleophiles, allowing for the straightforward introduction of the 5-chloro-2-ethoxybenzoyl moiety into a diverse range of molecular scaffolds.

A primary application of this compound lies in the synthesis of substituted benzamide (B126) and benzoate (B1203000) derivatives. The acyl chloride reacts efficiently with primary and secondary amines to form the corresponding N-substituted benzamides. This reaction is a cornerstone in the synthesis of numerous compounds, including those with potential biological activity. For instance, it is a key reagent in the preparation of N-substituted benzamide derivatives designed as potential antitumor agents. researchgate.net The general reaction involves the coupling of this compound with an appropriate amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Similarly, the reaction of this compound with alcohols or phenols yields benzoate esters. This esterification process is crucial for creating a variety of chemical structures. The synthesis of 2,2-difluorovinyl benzoates, for example, can be achieved through the reaction of 2-bromo-2,2-difluoroacetates with various substituted aroyl chlorides, including those derived from 5-chloro-2-ethoxybenzoic acid. nih.gov

| Reactant Class | Product Class | General Reaction |

| Primary/Secondary Amines | Substituted Benzamides | R-NH₂ + ClCO-Ar → R-NHCO-Ar + HCl |

| Alcohols/Phenols | Substituted Benzoates | R-OH + ClCO-Ar → R-OCO-Ar + HCl |

| Ar represents the 5-chloro-2-ethoxyphenyl group. |

The versatility of this compound extends to its use in constructing more complex cyclic structures. It can be a precursor in the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals. For example, it can be utilized in the multi-step synthesis of benzoxazole (B165842) derivatives. rsc.org The synthesis of certain triazolidine-5-ones also involves the reaction of carbamoyl (B1232498) chlorides, which can be derived from related benzoyl chlorides, with substituted hydrazines. cdnsciencepub.com

Furthermore, its application in forming carbocyclic systems is evident in reactions like the Friedel-Crafts acylation. This reaction allows for the introduction of the 5-chloro-2-ethoxybenzoyl group onto an aromatic ring, a key step in building more complex carbocyclic frameworks. rsc.org

Precursor for Complex Organic Intermediates

Beyond its direct use as a building block, this compound serves as a crucial starting material for the synthesis of more elaborate organic intermediates. These intermediates are often several synthetic steps away from the final target molecule but are essential for its construction.

The compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. actylis.com For example, it is used in the preparation of amide derivatives that are precursors to more complex molecules with potential therapeutic applications. google.com Its structure is often a key component in the synthesis of compounds targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their potential as dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptor dual antagonists, which could function as broad-spectrum antiemetic agents. scispace.com It has also been used in the synthesis of precursors for sulfonylurea herbicides, a significant class of agrochemicals.

| Final Product Class | Synthetic Application of this compound |

| Pharmaceuticals | Precursor for N-substituted benzamides with potential antitumor activity. researchgate.net |

| Pharmaceuticals | Intermediate in the synthesis of dual dopamine D2/serotonin 5-HT3 receptor antagonists. scispace.com |

| Agrochemicals | Starting material for the synthesis of sulfonylurea herbicide precursors. |

The chemical reactivity of this compound allows for its derivatization into a variety of intermediates used in the creation of specialized functional materials. researchgate.net The process of derivatization involves chemically modifying a compound to produce a new compound with different properties suitable for a specific application. While the direct material properties are outside the scope of this discussion, the role of this compound as a precursor to these materials is significant. For instance, it can be used to introduce a chromophore (a light-absorbing group) into a molecule, a common strategy in the development of dyes and other light-sensitive materials. researchgate.netresearchgate.net

Methodologies for Stereoselective and Asymmetric Synthesis Utilizing the Compound

While direct, broadly applicable methods for stereoselective and asymmetric synthesis utilizing this compound as a chiral auxiliary are not extensively documented in readily available literature, its derivatives can be involved in such transformations. The principles of asymmetric synthesis, which aim to create a specific stereoisomer of a chiral product, are crucial in modern drug development. acs.orgcaltech.edu

In the context of multi-step syntheses, chiral amines or alcohols can be reacted with this compound to form diastereomeric amides or esters. These diastereomers can then be separated, and the desired stereoisomer carried forward in the synthetic sequence. This approach, while not a direct asymmetric reaction involving the benzoyl chloride itself, leverages the compound to resolve chiral intermediates.

Furthermore, the 5-chloro-2-ethoxybenzoyl group can be incorporated into a substrate that subsequently undergoes a stereoselective reaction. For example, a prochiral ketone containing this moiety could be reduced using a chiral reducing agent to yield an enantiomerically enriched alcohol. The steric and electronic properties of the 5-chloro-2-ethoxybenzoyl group can influence the facial selectivity of the reaction, thereby impacting the stereochemical outcome. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Structural Elucidation of Synthetic Products and Intermediates

Confirming the molecular structure of newly synthesized compounds is achieved through a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, and together they allow for an unambiguous assignment of the chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

For 5-Chloro-2-ethoxybenzoyl chloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the ethoxy group. The aromatic protons will appear as a set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group.

In the ¹³C NMR spectrum, distinct signals for each unique carbon atom are expected. The carbonyl carbon of the acyl chloride is typically found significantly downfield, often in the range of 165-170 ppm. The aromatic carbons will appear in the 115-160 ppm region, with carbons attached to the chlorine and oxygen atoms showing characteristic shifts. The carbons of the ethoxy group will be observed in the upfield region. Data from related structures, such as (2-Chloro-5-methyl-phenyl)-(4-ethoxy-phenyl)-methanone, support these expected chemical shift ranges. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is illustrative, based on typical chemical shifts for similar functional groups and substitution patterns.

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ar-H | 7.0 - 8.0 (m) | 115 - 160 |

| -OCH₂CH₃ | ~4.1 (q) | ~64 |

| -OCH₂CH₃ | ~1.4 (t) | ~15 |

| C=O | - | 165 - 170 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).

The IR spectrum of this compound is dominated by a very strong absorption band for the carbonyl (C=O) stretch of the acyl chloride functional group, typically appearing in the region of 1750-1800 cm⁻¹. The presence of the ethoxy group is confirmed by C-O stretching vibrations, usually found around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present. researchgate.net Analysis of related acyl chlorides, such as trans-3-chloropropenoyl chloride, has been conducted using both IR and Raman spectroscopy to provide detailed vibrational assignments. nih.gov The NIST database for benzoyl chloride also provides reference spectra showing a strong C=O band. nist.govchemicalbook.com

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride (C=O) | Stretch | 1750 - 1800 | Strong |

| Ether (Ar-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Ether (C-O-C) | Symmetric Stretch | ~1050 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₉H₈Cl₂O₂), HRMS analysis would provide an exact mass measurement that can be compared to the calculated theoretical mass. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, providing further confirmation of the structure. The utility of HRMS has been demonstrated in the characterization of numerous related chlorinated and ethoxy-containing benzoyl derivatives, where it is used to confirm the calculated molecular formula of the final products. nih.govrsc.org

When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

While the crystal structure for this compound itself is not detailed in the provided context, analyses of closely related molecules demonstrate the power of this method. For instance, the X-ray structure of a derivative, N-(4-amino-5-chloro-2-ethoxybenzoyl)-D-isovaline, has been determined, confirming the substitution pattern on the benzene ring and the conformation of the molecule in the crystalline form. google.com Similarly, studies on other chlorinated benzoyl compounds have used X-ray crystallography to elucidate the complete molecular structure and conformation. journals.co.za This technique is invaluable for unambiguously confirming stereochemistry and resolving any structural uncertainties that may remain after analysis by other spectroscopic methods.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, allowing for the monitoring of reaction progress and the assessment of final product purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for analyzing compounds that are non-volatile or thermally unstable.

In the context of this compound, an HPLC method would be developed to separate the final product from any unreacted starting materials, byproducts, or impurities. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would typically be employed. By comparing the retention time of the main peak to that of a pure reference standard, the identity of the compound can be confirmed. Furthermore, the area under the peak is proportional to the concentration of the compound, allowing for accurate quantitative analysis and the determination of purity levels, often expressed as a percentage of the total peak area. The use of preparative HPLC for purifying related benzoyl derivatives highlights its importance in ensuring the high purity of final compounds for further research. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine |

| (2-Chloro-5-methyl-phenyl)-(4-ethoxy-phenyl)-methanone |

| ¹H |

| ¹³C |

| Sodium 2-(5-chloro-2-ethoxybenzyl)-2-chloromalonate |

| trans-3-chloropropenoyl chloride |

| Benzoyl chloride |

| 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane |

| N-(2-chlorophenyl)-N-cyclopropyl-benzamide |

| N-(4-amino-5-chloro-2-ethoxybenzoyl)-D-isovaline |

| 8-(3'-chloro-2'-hydroxy-6'-methoxybenzoyl)-5,7-dimethoxy-4-methylcoumarin |

| N-benzoyl-2-hydroxybenzamides |

| 4-ethoxybenzoyl chloride |

| Acetonitrile |

Gas Chromatography (GC) for Volatile Product Separation

Gas Chromatography (GC) stands as a cornerstone analytical technique for the separation and analysis of volatile compounds. In the synthesis and application of this compound, GC is indispensable for separating volatile products, unreacted starting materials, and potential byproducts. The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a temperature-controlled column.

The direct analysis of highly reactive molecules like acyl chlorides by GC can be challenging. americanpharmaceuticalreview.com Therefore, derivatization is a frequently employed strategy, converting the acyl chloride into a more stable and less reactive derivative suitable for GC analysis. americanpharmaceuticalreview.com This process not only facilitates analysis but can also enhance detection sensitivity.

For the analysis of derivatives of this compound, the selection of the GC column and operational parameters is critical to achieve efficient separation. A typical setup might involve a capillary column with a specific stationary phase and a programmed temperature gradient.

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Carrier Gas | Helium |

Thin-Layer Chromatography (TLC) for Reaction Progress Tracking

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a chemical reaction. In syntheses involving this compound, such as its formation from 5-chloro-2-ethoxybenzoic acid, TLC is an invaluable tool. google.com For instance, a solution of 5-chloro-2-ethoxybenzoic acid in thionyl chloride can be refluxed for several hours, with the reaction progress monitored by TLC. google.com

The technique involves spotting a small amount of the reaction mixture onto a plate coated with an adsorbent, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The components of the mixture ascend the plate at different rates based on their polarity and affinity for the stationary and mobile phases.

To visualize the separated spots, which are often colorless, UV light is commonly used if the compounds contain a chromophore. Alternatively, chemical staining agents can be employed. This allows for a clear visual assessment of the consumption of starting materials and the appearance of the product.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) or chemical stain (e.g., potassium permanganate) |

Integration of Hyphenated Techniques in Complex Synthetic Endeavors

For a more comprehensive analysis, especially in complex reaction mixtures, hyphenated techniques that couple a separation method with a spectroscopic detection method are essential. researchgate.net These integrated systems provide a wealth of information, enabling both separation and identification of individual components in a single run. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful example of a hyphenated technique. After the GC separates the components of a mixture, each compound is introduced into the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the molecule and its fragments. This is particularly useful for confirming the identity of the desired product and elucidating the structures of any byproducts.

Similarly, High-Performance Liquid Chromatography (HPLC) can be coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS). google.com LC-MS is especially valuable for analyzing less volatile or thermally unstable compounds. researchgate.netbohrium.com The development of LC-MS/MS methods has allowed for the ultra-trace level determination of potential genotoxic impurities, such as acyl chlorides, in drug substances. researchgate.net The direct analysis of acyl chlorides by reversed-phase HPLC can be problematic due to their reactivity with aqueous mobile phases and instability on silica-based columns. americanpharmaceuticalreview.com Therefore, derivatization techniques are often employed to create stable analytes amenable to HPLC analysis. americanpharmaceuticalreview.combohrium.com

The integration of these hyphenated techniques is a revolutionary advancement in the analysis of complex chemical mixtures, providing unparalleled sensitivity and specificity. researchgate.net

Theoretical and Computational Investigations of 5 Chloro 2 Ethoxybenzoyl Chloride

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in predicting the physicochemical properties of a molecule from its electronic structure. These methods allow for a detailed examination of molecular geometry, conformational possibilities, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and various electronic properties of molecules like 5-Chloro-2-ethoxybenzoyl chloride. acs.org By solving the Kohn-Sham equations, DFT can accurately predict ground-state geometries by finding the minimum energy conformation on the potential energy surface.

The process involves optimizing key structural parameters such as bond lengths, bond angles, and dihedral angles. For related molecules, DFT calculations, often using basis sets like 6-311++G(d,p), have shown excellent agreement between calculated and experimental values obtained from techniques like X-ray crystallography. researchgate.net For this compound, DFT would calculate the precise lengths of the C-Cl, C=O, C-O, and various C-C and C-H bonds, as well as the angles defining the molecule's shape.

Beyond geometry, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com For similar aromatic compounds, DFT has been used to calculate these frontier orbitals, revealing how substituents influence the electronic distribution and susceptibility to nucleophilic or electrophilic attack. mdpi.comresearchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Benzoyl Chloride Note: This table presents typical data for a related aromatic compound, as specific experimental data for this compound is not available in the cited literature.

| Parameter | Typical Calculated Value (DFT/B3LYP) | Typical Experimental Value (X-ray) |

|---|---|---|

| C=O Bond Length (Å) | 1.195 | 1.190 |

| C-Cl (acyl) Bond Length (Å) | 1.790 | 1.785 |

| C(aryl)-C(carbonyl) Bond Length (Å) | 1.495 | 1.492 |

| O-C-Cl Bond Angle (°) | 120.5 | 120.2 |

| C(aryl)-C-O Bond Angle (°) | 118.0 | 118.3 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethoxy and benzoyl chloride groups allows for multiple conformations of this compound. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the dihedral angles associated with the C(aryl)-C(carbonyl) and C(aryl)-O(ethoxy) bonds, a potential energy surface (PES) can be generated. grafiati.comku.ac.ke

This surface maps the energy of the molecule as a function of its geometry, revealing the lowest energy (most stable) conformers and the energy barriers that separate them. grafiati.com The stable conformers represent local minima on the PES. The analysis would likely show that planar conformations, where the carbonyl group is coplanar with the benzene (B151609) ring, are favored due to π-conjugation, while steric hindrance between the ethoxy group and the acyl chloride moiety would influence the rotational preference. Intramolecular interactions, such as weak hydrogen bonds, could also play a role in stabilizing certain conformations. grafiati.com

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry provides reliable predictions of spectroscopic data, which are invaluable for structural characterization. DFT and ab initio methods can calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. science.gov These calculations also help in assigning the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the acyl chloride or the C-O stretches of the ether group.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com Theoretical predictions of chemical shifts for protons and carbons on the aromatic ring, the ethoxy group, and the carbonyl carbon can be compared with experimental spectra to confirm the molecular structure. researchgate.net Studies on related disubstituted benzenes have shown that computational methods can accurately predict chemical shifts, providing insights into how the electronic environment of each nucleus is affected by the chloro, ethoxy, and benzoyl chloride substituents. mst.edu

Table 2: Exemplary Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) Note: Values are illustrative for a similar chloro-alkoxy-substituted aromatic carbonyl compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 168.5 | 168.2 |

| C-Cl (aromatic) | 135.2 | 134.9 |

| C-O (aromatic) | 158.0 | 157.6 |

| O-CH₂ | 64.8 | 64.5 |

| CH₃ | 14.9 | 14.7 |

Computational Modeling of Reaction Pathways

Beyond static properties, computational modeling is instrumental in exploring the dynamics of chemical reactions involving this compound. This includes identifying the most likely mechanisms and predicting the outcome of reactions.

Transition State Characterization and Activation Energy Calculations

To model a reaction, such as the hydrolysis or aminolysis of the acyl chloride group, computational methods are used to map the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state (TS) that connects them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. open.ac.uk

Locating the TS is critical, and it is confirmed by vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. semanticscholar.orgdoi.org Once the TS is characterized, the activation energy (Ea or ΔG‡) can be calculated as the energy difference between the reactants and the transition state. mdpi.comsemanticscholar.org This value is a direct measure of the kinetic barrier of the reaction; a lower activation energy implies a faster reaction rate. semanticscholar.org For reactions involving acyl chlorides, computational studies can model the formation of the tetrahedral intermediate and its subsequent collapse to products, providing detailed mechanistic insights. scholaris.ca

Prediction of Reaction Outcomes and Selectivity

When a molecule can undergo multiple reaction pathways, computational modeling can predict the most favorable outcome. By calculating the activation energies for all competing pathways, the one with the lowest kinetic barrier can be identified as the major reaction channel. This is particularly useful for predicting selectivity. scholaris.camdpi.com

For this compound, this could apply to regioselectivity in reactions with complex nucleophiles or chemoselectivity where reaction could occur at either the acyl chloride or another part of the molecule under certain conditions. For instance, in a Friedel-Crafts reaction, DFT calculations could predict whether acylation will occur at different positions on another aromatic ring by comparing the activation energies of the corresponding transition states. open.ac.uk This predictive power allows for the rational design of synthetic routes and the explanation of experimentally observed product distributions. scholaris.ca

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively available in the public domain, the principles of this powerful computational technique can be applied to understand its behavior in various solvent environments. MD simulations provide a computational microscope to observe the atomic-level interactions and dynamic motions of molecules over time. Such simulations for this compound would offer profound insights into how solvents influence its conformational dynamics, reactivity, and local environment.

Molecular dynamics simulations are built upon the foundational principles of classical mechanics, where the trajectory of each atom in a system is calculated over a series of small time steps. The forces acting on the atoms are determined from a potential energy function, often referred to as a force field. By solving Newton's equations of motion, the positions and velocities of atoms are updated, providing a dynamic picture of the molecular system.

For a molecule like this compound, MD simulations can be employed to explore:

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the reactive acyl chloride group and the ethoxy and chloro substituents.

Conformational Dynamics: The rotational and vibrational motions within the molecule, such as the rotation around the C-O and C-C bonds of the ethoxy group and the orientation of the benzoyl chloride moiety.

Solvent-Solute Interactions: The nature and strength of interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between this compound and different solvent molecules.

The choice of solvent is critical in chemical reactions, often dictating the reaction pathway and rate. researchgate.netpsu.edu For acyl chlorides, the reaction mechanism can shift between a bimolecular addition-elimination pathway and a unimolecular SN1-like pathway, depending on the solvent's polarity and nucleophilicity. mdpi.comresearchgate.net

MD simulations can elucidate the role of the solvent in these processes by:

Stabilization of Intermediates and Transition States: Simulations can model how different solvents stabilize or destabilize charged intermediates, such as the acylium ion that may form in a dissociative mechanism, or the tetrahedral intermediate in an addition-elimination pathway.

Solvent Reorganization Energy: The energy required to rearrange solvent molecules around the solute as it proceeds along the reaction coordinate can be estimated, providing insights into the kinetic barriers of the reaction.

For instance, in a study on the solvolysis of substituted benzoyl chlorides, it was observed that the reaction mechanism is sensitive to both substituent electronic effects and the surrounding medium. acs.org The use of weakly nucleophilic, highly ionizing solvents like hexafluoroisopropanol (HFIP) can favor a cationic reaction channel. mdpi.comresearchgate.net Conversely, more nucleophilic solvents would favor an associative mechanism. MD simulations could visualize these specific solvent-solute interactions that drive the reaction toward a particular pathway.

The dynamic behavior of this compound, including its conformational flexibility and the initial steps of its reaction, can be investigated using MD simulations. Key dynamic properties of interest include:

Rotational Correlation Times: These describe how quickly different parts of the molecule reorient in solution, providing information about the local viscosity and the strength of interactions with the solvent.

Vibrational Spectra: By analyzing the atomic motions, a theoretical vibrational spectrum can be calculated and compared with experimental data (e.g., from infrared spectroscopy) to validate the force field and provide a detailed assignment of vibrational modes.

Reaction Dynamics: While classical MD is not typically used to model bond breaking and formation directly, it can be used to study the pre-reaction complex and the initial stages of reactant approach. For studying the reaction itself, reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods are more appropriate. mdpi.com In a QM/MM approach, the reactive core of the system (the acyl chloride group and the incoming nucleophile) is treated with a higher level of theory (quantum mechanics), while the surrounding solvent is treated with classical mechanics.

Illustrative Data Tables

The following tables are hypothetical examples of the types of data that could be generated from molecular dynamics simulations of this compound.

Table 1: Solvent-Solute Interaction Energies for this compound in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant | van der Waals Interaction (kcal/mol) | Electrostatic Interaction (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Water | 78.4 | -15.2 | -25.8 | -41.0 |

| Ethanol (B145695) | 24.5 | -12.5 | -18.3 | -30.8 |

| Acetonitrile (B52724) | 36.6 | -10.8 | -20.1 | -30.9 |

| Hexane | 1.88 | -8.5 | -2.1 | -10.6 |

This table illustrates how MD simulations can quantify the interaction strength between the solute and different solvents, which is crucial for understanding solubility and solvent effects on reactivity.

Table 2: Conformational Dihedral Angle Distribution of the Ethoxy Group in Different Solvents (Hypothetical Data)

| Solvent | Average C-C-O-C Dihedral Angle (degrees) | Standard Deviation (degrees) |

| Water | 175.5 | 15.2 |

| Ethanol | 178.1 | 12.8 |

| Acetonitrile | 176.9 | 14.1 |

| Hexane | -179.3 | 10.5 |